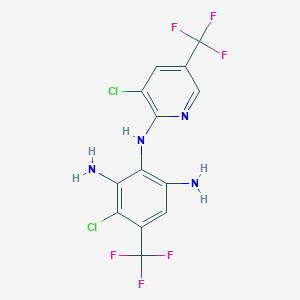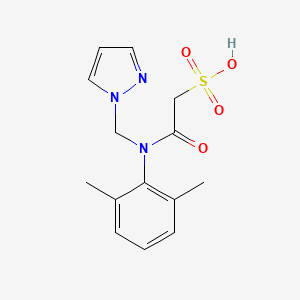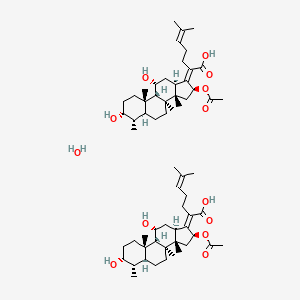
Fusidic acid hemihydrate
Übersicht
Beschreibung
Fusidic acid hemihydrate is an antibiotic compound isolated from the fermentation broth of the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Gram-positive bacteria such as Staphylococcus aureus. This compound is often formulated in topical creams, ointments, and eye drops, but it is also available in systemic formulations like tablets and injections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fusidic acid hemihydrate can be synthesized through the fermentation of Fusidium coccineum. The fermentation broth is processed to isolate fusidic acid, which is then converted to its hemihydrate form. The process involves dissolving fusidic acid in acetonitrile with heating, followed by cooling the solution to a temperature range of 5-30°C to obtain crystalline this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation of Fusidium coccineum. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate and purify fusidic acid. The purified fusidic acid is then converted to its hemihydrate form through controlled crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
Fusidic acid hemihydrate undergoes several types of chemical reactions, including:
Oxidation: Fusidic acid can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in fusidic acid.
Substitution: Substitution reactions can occur at specific sites on the fusidic acid molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fusidic acid derivatives and degradation products, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Fusidic acid hemihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Fusidic acid is studied for its antibacterial properties and its mechanism of action against bacterial protein synthesis.
Medicine: It is used clinically to treat bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Industry: Fusidic acid is incorporated into various pharmaceutical formulations, including creams, ointments, and eye drops, for topical and systemic use
Wirkmechanismus
Fusidic acid hemihydrate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the bacterial ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth, allowing the immune system to clear the infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: Another antibiotic that inhibits bacterial protein synthesis but targets the 50S ribosomal subunit.
Clindamycin: Similar to erythromycin, it binds to the 50S ribosomal subunit and inhibits protein synthesis.
Vancomycin: An antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Uniqueness
Fusidic acid hemihydrate is unique in its specific mechanism of action, targeting the elongation factor G, which is different from the targets of erythromycin, clindamycin, and vancomycin. This unique mechanism makes it particularly effective against certain resistant bacterial strains .
Eigenschaften
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C31H48O6.H2O/c2*1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h2*9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);1H2/b2*26-20-;/t2*18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHKOSAWQTJBT-YDYKLMMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H98O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169257 | |
| Record name | Fusidic acid hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1051.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172343-30-5 | |
| Record name | Fusidic acid hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172343305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusidic acid hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSIDIC ACID HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W540G73230 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



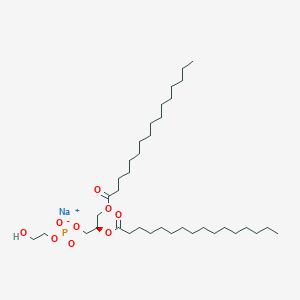
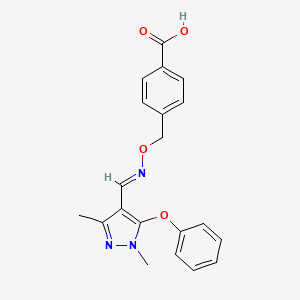



![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)
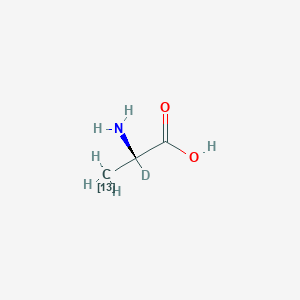

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)
